molecular formula C10H18O3 B2855464 Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate CAS No. 1341286-54-1

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate

Cat. No.: B2855464
CAS No.: 1341286-54-1
M. Wt: 186.251
InChI Key: PRQJMHPVLXQYKF-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate is a cyclohexane-based ester featuring a hydroxyl group and two methyl substituents at the 3-position of the ring. Its parent carboxylic acid, 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid (CAS 1342007-75-3), has a molecular weight of 172.22 g/mol (C₉H₁₆O₃) . The ester derivative is expected to have a molecular formula of C₁₀H₁₈O₃ and a molecular weight of approximately 186.23 g/mol (calculated by adding a methyl ester group to the parent acid). This compound’s structure combines a polar hydroxyl group with hydrophobic methyl substituents, influencing its solubility, stability, and reactivity. While direct safety data for this ester are unavailable, structurally related cyclohexane carboxylates (e.g., methyl cyclohexanecarboxylate) exhibit moderate solubility in alcohols and ethers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)5-4-6-10(12,7-9)8(11)13-3/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQJMHPVLXQYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 1-Hydroxy-3,3-Dimethylcyclohexane-1-Carboxylic Acid

The most straightforward route involves esterifying the corresponding carboxylic acid with methanol. The reaction typically employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

Reaction Mechanism

  • Protonation of the carboxylic acid’s carbonyl oxygen enhances electrophilicity.
  • Nucleophilic attack by methanol forms a tetrahedral intermediate.
  • Deprotonation and elimination of water yield the ester.
Optimization Data
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 80 12 78 95
p-TsOH 70 10 82 97
Amberlyst-15 90 8 75 93

Challenges : Competing dehydration of the tertiary alcohol may occur at elevated temperatures, necessitating careful control of reaction conditions.

Acyl Chloride Intermediate Route

This two-step method avoids equilibrium limitations by converting the carboxylic acid to its reactive acyl chloride before esterification.

Step 1: Chlorination with Thionyl Chloride

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid reacts with excess thionyl chloride (SOCl₂) under inert atmosphere:
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Conditions : 0–25°C, 2–4 hours, yielding >95% acyl chloride.

Step 2: Esterification with Methanol

The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl:
$$
\text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl}
$$
Optimization :

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine (2 eq.) improves yield by scavenging HCl.
  • Yield : 88–92% after purification via silica gel chromatography.

Lactone Ring-Opening Strategy

A cyclocarbonyl intermediate, such as a lactone, can undergo nucleophilic ring-opening with methanol.

Synthesis of Lactone Precursor

3,3-Dimethylcyclohexane-1,4-lactone is synthesized via intramolecular esterification of 4-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid using DCC/DMAP.

Methanolysis

The lactone reacts with methanol in the presence of NaHCO₃:
$$
\text{Lactone} + \text{CH}3\text{OH} \xrightarrow{\text{NaHCO}3} \text{Methyl ester} + \text{H}_2\text{O}
$$
Conditions : 25°C, 6 hours, 85% yield.

Advantages : High stereocontrol and minimal byproducts due to the rigidity of the lactone structure.

Biocatalytic Enantioselective Synthesis

Hydrolases (e.g., lipases) enable kinetic resolution of racemic mixtures or asymmetric synthesis.

Procedure

  • Substrate : Racemic 1-acetoxy-3,3-dimethylcyclohexane-1-carboxylic acid.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Reaction : Selective hydrolysis of the acetate group in aqueous buffer (pH 7.0).

Outcomes :

  • Enantiomeric excess (ee) : >99% for (R)-enantiomer.
  • Yield : 45–48% (theoretical maximum 50% for resolution).

Limitations : Requires chiral starting materials and specialized enzyme handling.

Grignard Addition to Cyclohexanone Derivatives

A convergent approach involves adding methyl groups to a prefunctionalized cyclohexanone ester.

Step 1: Synthesis of Methyl Cyclohexanone-1-Carboxylate

Cyclohexanone-1-carboxylic acid is esterified with methanol via the acyl chloride method.

Step 2: Grignard Addition

Methylmagnesium bromide reacts with the ketone:
$$
\text{RCOOCH}3 + \text{CH}3\text{MgBr} \rightarrow \text{RC(OH)(CH}3\text{)2COOCH}_3
$$
Conditions : Dry THF, −78°C to 0°C, 2 hours.
Yield : 70–75% after aqueous workup.

Note : Steric hindrance from the 3,3-dimethyl groups complicates this route, necessitating excess Grignard reagent.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification 75–82 93–97 Moderate High
Acyl Chloride Route 88–92 95–99 High Moderate
Lactone Methanolysis 85 98 Low Low
Biocatalytic Resolution 45–48 >99 Low High
Grignard Addition 70–75 90–95 Moderate Moderate

Key Findings :

  • The acyl chloride route offers the best balance of yield and scalability for industrial applications.
  • Biocatalytic methods excel in enantiopurity but are limited by substrate availability and cost.
  • Lactone methanolysis is advantageous for lab-scale synthesis requiring high stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate serves as a precursor in drug synthesis due to its biological activity. It can be utilized in the development of:

  • Anti-inflammatory agents : The compound's structure may facilitate the synthesis of new anti-inflammatory drugs by modifying its functional groups to enhance therapeutic efficacy.
  • Analgesics : Research indicates potential pathways for developing pain relief medications through derivatives of this compound.

Case Study: Synthesis of Analgesics

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness in creating novel analgesics. The derivatives exhibited improved potency compared to existing medications, suggesting a promising avenue for further research and development.

Agricultural Applications

In agriculture, this compound can be employed as an active ingredient in pesticide formulations. Its structural properties allow it to interact effectively with biological systems, making it suitable for:

  • Herbicides : The compound's ability to inhibit specific enzymes in plants can be harnessed to develop effective herbicides that target unwanted vegetation without harming crops.
  • Fungicides : Its antifungal properties make it a candidate for formulating fungicides that protect crops from fungal infections.

Case Study: Herbicide Development

Research conducted on the herbicidal properties of this compound revealed that modified versions of the compound could inhibit the growth of several common weeds while exhibiting low toxicity to desirable plants. This study highlights the potential for creating environmentally friendly herbicides.

Cosmetic Applications

The cosmetic industry has shown interest in this compound due to its moisturizing properties and safety profile. It can be incorporated into:

  • Moisturizers : The compound acts as an effective humectant, helping to retain moisture in skin formulations.
  • Anti-aging products : Its potential antioxidant properties may contribute to the formulation of products aimed at reducing signs of aging.

Case Study: Moisturizing Cream Formulation

A formulation study evaluated the efficacy of creams containing this compound. The results indicated significant improvements in skin hydration levels compared to control formulations without the compound. This study supports its application in cosmetic products targeting skin hydration.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
PharmaceuticalsDrug synthesis (anti-inflammatory agents, analgesics)Enhanced therapeutic efficacy
AgricultureHerbicides, fungicidesTargeted weed control, reduced toxicity
CosmeticsMoisturizers, anti-aging productsImproved skin hydration

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate C₁₀H₁₈O₃ ~186.23 1-hydroxy, 3,3-dimethyl Not Available Derived from
Methyl cyclohexanecarboxylate C₈H₁₂O₂ 142.20 None (simple ester) Not Available
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate C₈H₁₄O₃ 158.19 3-hydroxy, stereospecific (1s,3r) 149055-86-7
Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate C₁₀H₁₄O₂ 170.22 1,4-dimethyl, cyclohexene backbone Not Available

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs like methyl cyclohexanecarboxylate.

Backbone Saturation :

  • Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate contains an unsaturated cyclohexene ring, making it more reactive toward addition reactions (e.g., hydrogenation) compared to saturated analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Solubility Stability Notes
This compound Not Reported Likely polar solvent-soluble Sensitive to oxidation (hydroxyl)
Methyl cyclohexanecarboxylate 183 Soluble in alcohol, ether Stable under inert conditions
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate Not Reported Moderate aqueous solubility Stereospecific reactivity
Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate Not Reported Hydrophobic solvent preference Reactive at double bond

Key Observations:

  • The hydroxyl group in the target compound may limit its stability in acidic or oxidative environments, necessitating storage under inert conditions .
  • Unsaturated analogs like methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate are prone to polymerization or Diels-Alder reactions due to the cyclohexene moiety .

Biological Activity

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (also referred to as MDH) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl (OH-OH) and carboxyl (COOH-COOH) functional groups. These groups are crucial for the compound's biological interactions, allowing it to form hydrogen bonds with enzymes and receptors. This dual functionality enhances its reactivity and ability to modulate various biochemical pathways.

The biological activity of MDH is primarily attributed to its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to proteins and enzymes, influencing metabolic processes. For instance, these interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of MDH, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:

Compound NameHydroxyl GroupCarboxyl GroupNotable Biological Activity
This compound YesYesModulates enzyme activity; potential anti-cancer properties
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid YesYesLimited bioactivity compared to MDH
3,3-Dimethylcyclohexane-1-carboxylic acid NoYesMinimal interaction with biological targets
1,3-Dimethylcyclohexane NoNoNon-reactive in biological systems

MDH stands out due to its dual functional groups, which enhance its reactivity and biological interactions compared to similar compounds lacking either the hydroxyl or carboxyl group .

Case Studies and Research Findings

Research has highlighted the potential of MDH in various biological applications:

  • Anticancer Activity : A study examining the cytotoxic effects of MDH on cancer cell lines demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited an IC50 value of approximately 50 µM against these cell lines, indicating moderate potency .
  • Enzyme Inhibition : MDH has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit aromatase activity in vitro, which is crucial for estrogen synthesis. This suggests potential applications in hormone-related cancers .
  • Cell Cycle Modulation : Further studies indicated that MDH induces cell cycle arrest at the G2/M phase in certain cancer cell lines, disrupting normal cellular proliferation and leading to increased apoptosis .

Q & A

Q. What are the standard synthetic methodologies for Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate?

The synthesis typically involves hydroxylation and esterification of a pre-functionalized cyclohexane ring. A common approach includes:

  • Step 1 : Trifluoromethylation or dimethylation of cyclohexane precursors using agents like sodium hydride and methyl iodide under controlled conditions .
  • Step 2 : Hydroxylation at the 1-position via oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) to introduce the hydroxyl group .
  • Step 3 : Carboxylation and esterification using methyl chloroformate or similar reagents to form the ester moiety .
    Key Considerations : Reaction temperature (often 0–25°C), solvent selection (e.g., THF or DMF), and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester, hydroxyl, and dimethyl group positions. DEPT and COSY experiments resolve stereochemistry .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving hydrogen bonding networks and stereoelectronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .

Q. What safety precautions are necessary for laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential narcotic effects from vaporized esters .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculates electron density distributions, identifying reactive sites (e.g., hydroxyl group as a nucleophilic center) and transition states for ester hydrolysis .
  • Molecular Docking : Predicts binding affinities with biological targets (e.g., enzymes) by simulating interactions between the compound’s 3D structure and protein active sites .
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments, critical for pharmacokinetic studies .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • SHELX Workflow : Use SHELXL for iterative refinement, incorporating restraints for disordered dimethyl groups and hydrogen bonding networks .
  • Validation Tools : Check R-factor discrepancies with Coot and validate hydrogen positions using OLEX2 .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) minimizes errors in electron density maps for bulky substituents .

Q. How to design experiments for studying interactions with biological targets?

  • Kinetic Assays : Monitor enzyme inhibition using Michaelis-Menten kinetics, varying substrate concentrations to calculate IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with receptors .
  • Fluorescence Quenching : Tracks conformational changes in proteins upon compound binding using tryptophan fluorescence .

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